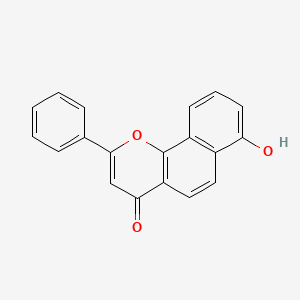
7-Hydroxy-alpha-naphthoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:
Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
科学研究应用
7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavones in various chemical reactions.
作用机制
The primary mechanism of action of 7-Hydroxy-alpha-naphthoflavone involves the inhibition of enzymes such as aromatase and cytochrome P450 enzymes . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can affect various biological pathways, including hormone synthesis and drug metabolism .
相似化合物的比较
7-Hydroxy-alpha-naphthoflavone is similar to other flavone derivatives, such as:
3’-Hydroxy-alpha-naphthoflavone: Exhibits similar inhibitory effects on enzymes but with different binding affinities.
Beta-naphthoflavone: Another flavone derivative with similar enzyme inhibitory properties.
Genkwanin and Apigenin: These compounds also inhibit cytochrome P450 enzymes but have different chemical structures and inhibitory mechanisms.
属性
CAS 编号 |
85482-64-0 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
7-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
InChI 键 |
BHMBKXHFEHCPMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

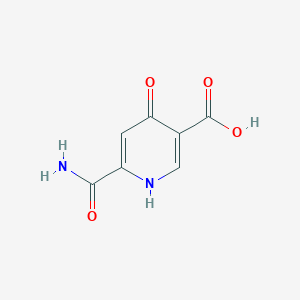

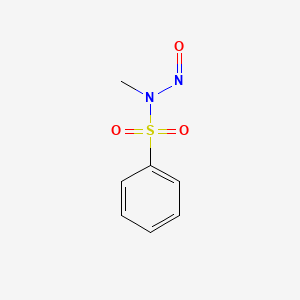
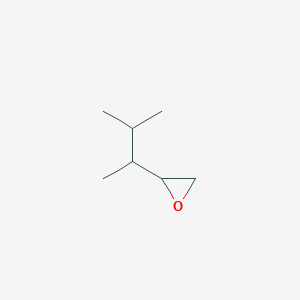
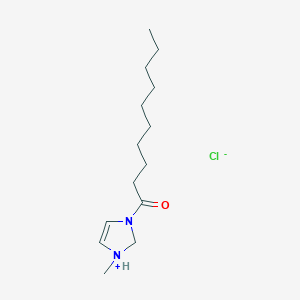
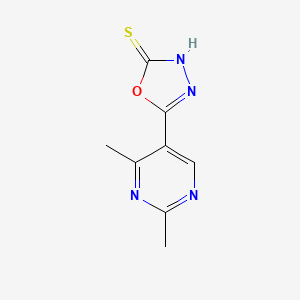
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)

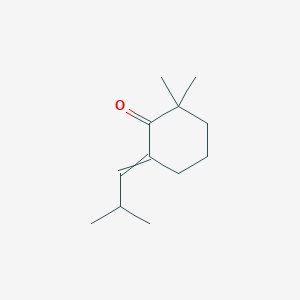
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
